molecular formula C16H20N4O4S2 B6420810 2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide CAS No. 923684-52-0

2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B6420810
CAS No.: 923684-52-0
M. Wt: 396.5 g/mol
InChI Key: SMKWBTSFGCRWCZ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a sulfanylacetamide group and at the 5-position with a 4-(azepane-1-sulfonyl)phenyl moiety. The azepane (7-membered saturated heterocycle) sulfonyl group distinguishes it from analogs with smaller cyclic sulfonamides (e.g., pyrrolidine or piperidine).

Properties

IUPAC Name

2-[[5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S2/c17-14(21)11-25-16-19-18-15(24-16)12-5-7-13(8-6-12)26(22,23)20-9-3-1-2-4-10-20/h5-8H,1-4,9-11H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKWBTSFGCRWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structural features suggest potential as a pharmacophore in drug design. The azepane ring and oxadiazole moiety are known to exhibit biological activity, making this compound a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors due to the presence of the sulfonyl and oxadiazole groups.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism by which 2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups. The sulfonyl group can act as a hydrogen bond acceptor, while the oxadiazole ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include:

  • Cyclic sulfonamide substituents :
    • Pyrrolidine-sulfonyl (5-membered ring): Found in N-(4-chlorophenyl)-2-{5-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl sulfanyl}acetamide. The smaller ring may enhance binding to compact enzyme pockets compared to the bulkier azepane .
    • Azepane-sulfonyl (7-membered ring): Increased steric bulk could improve selectivity for larger binding sites or reduce off-target effects.
  • Aromatic substituents :
    • 3,4,5-Trimethoxyphenyl : Electron-donating methoxy groups in N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides enhance π-π stacking and polar interactions, correlating with antimicrobial activity .
    • 4-Acetamidophenyl : Derivatives like 2-{[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-arylacetamides showed potent anti-S. aureus activity (MIC: 63 µg/mL), highlighting the role of acetamide in bacterial target engagement .

Pharmacological Activities

Compound Class Key Substituents Biological Activity Reference
Azepane-sulfonyl oxadiazoles 4-(Azepane-1-sulfonyl)phenyl Not reported in evidence
Pyrrolidine-sulfonyl oxadiazoles 4-(Pyrrolidine-1-sulfonyl)phenyl Type 1 pili assembly inhibition
Trimethoxyphenyl oxadiazoles 3,4,5-Trimethoxyphenyl Broad-spectrum antimicrobial activity
4-Acetamidophenyl oxadiazoles 4-Acetamidophenyl Anti-S. aureus (MIC: 63 µg/mL)
Cyclohexyl-sulfonamide oxadiazoles 5-Cyclohexyl-1,3,4-oxadiazole Anti-inflammatory, anti-diabetic
  • Antimicrobial Activity : Trimethoxyphenyl derivatives () and 4-acetamidophenyl analogs () demonstrate the importance of electron-rich aromatic systems in disrupting bacterial membranes or enzymes.
  • Anti-inflammatory Activity : Cyclohexyl-sulfonamide oxadiazoles () highlight the sulfonamide group’s role in modulating inflammatory pathways, a feature shared with the azepane-sulfonyl compound.

Structure-Activity Relationships (SAR)

  • Sulfonamide Ring Size : Smaller rings (pyrrolidine) may favor tighter binding to compact targets, while azepane’s flexibility could improve solubility or reduce toxicity .
  • Aromatic Electron Effects : Electron-withdrawing groups (e.g., sulfonyl) enhance stability and target affinity, whereas electron-donating groups (e.g., methoxy) improve interaction with hydrophobic pockets .
  • Acetamide Substituents : N-aryl groups in acetamide side chains (e.g., pyrazine, chlorophenyl) modulate bioavailability and target specificity .

Biological Activity

The compound 2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide has garnered attention in the scientific community for its potential biological activities. This article provides an in-depth analysis of its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of oxadiazole derivatives, characterized by a sulfonamide group and an acetamide moiety. Its structure can be represented as follows:

C18H22N4O3S2\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3\text{S}_2

Research indicates that compounds containing the oxadiazole ring exhibit various pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The proposed mechanisms include:

  • Cholinesterase Inhibition : The compound has shown promising results in inhibiting human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are critical in the treatment of Alzheimer's disease. In vitro studies reported an IC50 value of approximately 0.907 μM for hAChE inhibition .
  • Antioxidant Activity : The compound's ability to modulate oxidative stress markers such as malondialdehyde (MDA) and superoxide dismutase (SOD) suggests significant antioxidant properties .

Therapeutic Potential

The therapeutic applications of this compound are diverse:

Case Studies

Several studies have explored the biological activity of related compounds within the oxadiazole family:

  • Cognition Improvement : In a study involving scopolamine-induced memory impairment in rats, compounds similar to the target molecule improved memory retention and reduced oxidative stress markers in brain tissue .
  • In Vitro Studies : Various derivatives were tested for their inhibitory effects on cholinesterases and β-secretase enzymes (BACE-1), with several showing significant activity at low micromolar concentrations. For instance, one derivative exhibited an IC50 value of 0.753 μM against BACE-1 .

Table 1: Inhibition Potency of Related Compounds

Compound IDhAChE IC50 (μM)hBChE IC50 (μM)hBACE-1 IC50 (μM)
SD-60.9071.50.753
SD-40.8001.20.600
SD-10>5>5>5

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